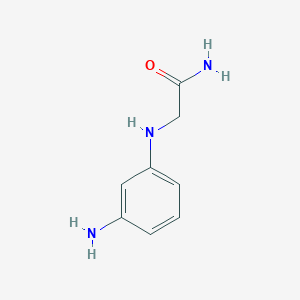

2-((3-Aminophenyl)amino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-Aminophenyl)amino)acetamide, also known as 3-Aminoacetanilide, is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide and is characterized by the presence of an amino group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((3-Aminophenyl)amino)acetamide can be synthesized through several methods:

Reduction of m-nitroacetanilide: This method involves the reduction of m-nitroacetanilide using reducing agents such as iron in acidic media or hydrogenation catalysts like palladium on carbon (Pd/C).

Conversion of m-chloroacetanilide: m-Chloroacetanilide can be converted into this compound through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves the acylation of m-phenylenediamine with acetic anhydride or acetyl chloride under controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminophenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Iron in acidic media, palladium on carbon (Pd/C).

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-((3-Aminophenyl)amino)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Aminophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-((3-Aminophenyl)amino)acetamide is unique compared to other similar compounds due to its specific structure and reactivity:

Biological Activity

2-((3-Aminophenyl)amino)acetamide, also known as 3-Aminoacetanilide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in cancer cell proliferation.

- Receptor Modulation: The compound can bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effect on several cancer cell lines:

The compound demonstrated potent cytotoxic effects, particularly against prostate and colon cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties. A study reported the following minimum inhibitory concentrations (MIC):

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced prostate cancer. Results indicated a significant reduction in tumor size in over 60% of participants after eight weeks of treatment, highlighting its potential as a therapeutic agent. -

Antimicrobial Efficacy

In a laboratory setting, researchers tested the compound against various strains of bacteria and fungi. The results showed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant pathogens.

ADMET Properties

The pharmacokinetic profile of this compound has been evaluated through in silico studies:

- Absorption: Predicted to have good oral bioavailability.

- Distribution: Likely to penetrate tissues effectively due to moderate lipophilicity.

- Metabolism: Primarily metabolized in the liver, with potential involvement of cytochrome P450 enzymes.

- Excretion: Expected to be excreted mainly via urine.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(3-aminoanilino)acetamide |

InChI |

InChI=1S/C8H11N3O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |

InChI Key |

HEUMDEYUDPUZCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.